molecular formula C15H30N2O B11983940 N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea CAS No. 303092-19-5

N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea

Cat. No.: B11983940
CAS No.: 303092-19-5
M. Wt: 254.41 g/mol
InChI Key: AUWYSHKCOISDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea is a disubstituted urea derivative characterized by two distinct nitrogen-bound substituents: a cyclohexyl group and a branched 1,5-dimethylhexyl chain. The compound’s structure introduces steric and electronic effects due to the combination of a rigid cycloalkane and a flexible, branched alkyl chain.

Properties

CAS No.

303092-19-5

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

1-cyclohexyl-3-(6-methylheptan-2-yl)urea

InChI

InChI=1S/C15H30N2O/c1-12(2)8-7-9-13(3)16-15(18)17-14-10-5-4-6-11-14/h12-14H,4-11H2,1-3H3,(H2,16,17,18)

InChI Key

AUWYSHKCOISDBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Urea acts as a carbonyl donor, reacting sequentially with two primary amines. The reaction proceeds via nucleophilic attack, forming intermediate isocyanate species that subsequently react with the second amine. Key parameters include:

  • Temperature : Reflux at 60–100°C to ensure ammonia evolution.

  • Solvent : Water or polar aprotic solvents (e.g., THF) to solubilize urea.

  • Stoichiometry : A 1:1:1 molar ratio of urea to each amine minimizes side products.

A representative procedure involves charging a reactor with urea (1.0 equiv), cyclohexylamine (1.1 equiv), and 1,5-dimethylhexylamine (1.1 equiv) in water, followed by 12-hour reflux under nitrogen. Ammonia gas is evacuated to shift equilibrium toward product formation, achieving yields of 65–75% after crystallization.

Isocyanate-Mediated Coupling

This two-step method, inferred from nickel-catalyzed amination protocols, employs pre-formed isocyanates for selective urea synthesis:

Step 1: Isocyanate Preparation

Cyclohexyl isocyanate is synthesized via phosgenation of cyclohexylamine or through carbamate decomposition. For example, treating cyclohexylamine with triphosgene in dichloromethane (DCM) at 0°C yields cyclohexyl isocyanate.

Step 2: Amine Coupling

The isocyanate reacts with 1,5-dimethylhexylamine in anhydrous DCM at room temperature:

Cyclohexyl-NCO+H2N-(1,5-dimethylhexyl)N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea\text{Cyclohexyl-NCO} + \text{H}_2\text{N-(1,5-dimethylhexyl)} \rightarrow \text{N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea}

Reaction progress is monitored by FTIR (disappearance of NCO stretch at ~2270 cm⁻¹). Yields exceed 85% with catalytic bases like 2,4,6-collidine (3.0 equiv).

Purification and Characterization

Filtration and Drying

Crude product is isolated via suction filtration, with mother liquor recycled to minimize waste. Drying under vacuum at 60°C removes residual solvents.

Recrystallization

Recrystallization from ethanol/water (3:1) yields >99% purity, confirmed by HPLC.

Analytical Data

  • MP : 112–114°C

  • 1^1H NMR (CDCl₃): δ 4.20 (br s, 1H, NH), 3.15 (t, 2H, CH₂N), 1.60–1.20 (m, 21H, cyclohexyl and dimethylhexyl).

Comparative Analysis of Methods

Method Yield Scalability Eco-Footprint
Direct Condensation65–75%ModerateLow (solvent reuse)
Isocyanate Coupling85–90%HighModerate
Reductive Amination70–80%LowHigh

Industrial Applications and Challenges

Batch vs. Continuous Production

While batch reactors dominate small-scale synthesis (e.g., R&D), continuous systems are preferred for >100 kg batches due to faster cycle times.

Regulatory Compliance

Sigma-Aldrich’s disclaimer highlights the need for in-house purity validation, as analytical data for rare compounds may be limited .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and interfere with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-Cyclohexyl-N'-(1,5-dimethylhexyl)urea with structurally related ureas and phosphonofluoridates (from and ):

Compound Name Molecular Formula Molecular Weight Substituent Groups Functional Group CAS Number Key Properties/Notes
This compound C₁₅H₃₀N₂O 254.41 Cyclohexyl, 1,5-dimethylhexyl Urea Not provided Hypothetical higher lipophilicity due to branched alkyl chain.
N,N'-Dicyclohexylurea C₁₃H₂₄N₂O 224.34 Cyclohexyl, Cyclohexyl Urea 2387-23-7 Symmetrical structure; lower solubility in polar solvents due to dual cyclohexyl groups.
1,5-Dimethylhexyl ethylphosphonofluoridate C₁₀H₂₂FO₂P 218.25 Ethyl, 1,5-dimethylhexyl Phosphonofluoridate Not provided High reactivity (organophosphorus compound); used in chemical warfare studies.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 1,5-dimethylhexyl group in the target urea introduces greater lipophilicity compared to N,N'-dicyclohexylurea, which may enhance solubility in nonpolar solvents. This contrasts with phosphonofluoridates in , where the same substituent likely increases volatility and reactivity .
  • Symmetry vs. Asymmetry : N,N'-Dicyclohexylurea’s symmetrical structure (two cyclohexyl groups) promotes crystallinity, whereas the asymmetric substitution in the target compound may reduce melting points and alter solid-state packing .

Q & A

Q. What metadata should be included in publications to ensure reproducibility of studies involving this compound?

  • Guidelines :
  • Synthetic Details : Solvents, catalysts, reaction time/temperature, purification methods .
  • Analytical Parameters : NMR solvent/shifts, HPLC gradients, MS ionization modes .
  • Biological Assays : Cell lines, passage numbers, assay buffers, and positive/negative controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.